2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, a sulfonamide group, and a piperidine ring attached to a phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction.
Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction, typically using phenoxyacetic acid and a suitable acylating agent.
Introduction of the Sulfonamide Group: The sulfonamide group is added through a sulfonation reaction, using reagents such as sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzene-1-sulfonamide: Lacks the piperidine and phenoxyacetyl groups, making it less complex.
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide: Similar structure but without the fluorine atoms.
Uniqueness
The presence of both fluorine atoms and the piperidine-phenoxyacetyl moiety in 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide makes it unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4S/c21-17-7-4-8-18(22)20(17)29(26,27)23-13-15-9-11-24(12-10-15)19(25)14-28-16-5-2-1-3-6-16/h1-8,15,23H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUDDEQUICKTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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